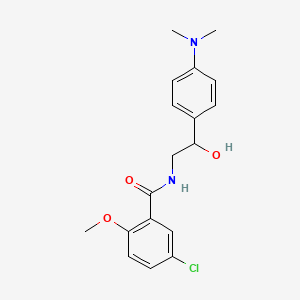
5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMEMB, and it belongs to the class of benzamides. DMEMB has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.
科学的研究の応用
Chemical Structure and Configuration
Research on similar compounds, such as 5-chloro-2-methoxy-N-phenylbenzamide derivatives, has provided insight into their structural characteristics and absolute configurations. Studies using proton and carbon-13 NMR spectrometry, along with X-ray single crystal diffractometry, have elucidated the 3D structural configurations of these compounds. The introduction of different groups adjacent to the amide group and the replacement of the methoxy group with a hydroxy group significantly affect their planarity and reactivity, suggesting applications in designing molecules with specific properties for medicinal use (Galal et al., 2018).
Chemical Behavior and Reactivity
The reductive chemistry of related cytotoxic compounds has been studied to understand their selective toxicity for hypoxic cells. This research provides insights into the chemical behavior of benzamide derivatives under reductive conditions, potentially guiding the development of novel therapeutic agents targeting hypoxic tumor cells (Palmer et al., 1995).
Pharmacological Applications
Some derivatives of the chemical structure have been explored for their pharmacological properties, such as serotonin and noradrenaline reuptake inhibition. These studies offer a foundation for developing new therapeutic agents for neurological disorders (Ferris et al., 1995).
Antimicrobial and Anticonvulsant Effects
Research into the antimicrobial activity of sulfonamides containing similar benzamide scaffolds has shown efficacy against various bacterial and mycobacterial strains. This highlights the potential for developing new antimicrobial agents based on these chemical structures (Krátký et al., 2012). Additionally, derivatives have been evaluated for their anticonvulsant activity, indicating the possibility of discovering new treatments for epilepsy (Faizi et al., 2017).
作用機序
The mechanism of action of this compound would depend on its biological target. The benzamide group is a common feature in many pharmaceutical drugs and can interact with various biological targets. The dimethylamino group could potentially participate in ionic interactions with biological targets .
将来の方向性
特性
IUPAC Name |
5-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-21(2)14-7-4-12(5-8-14)16(22)11-20-18(23)15-10-13(19)6-9-17(15)24-3/h4-10,16,22H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSBQMDLJAHLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2523453.png)

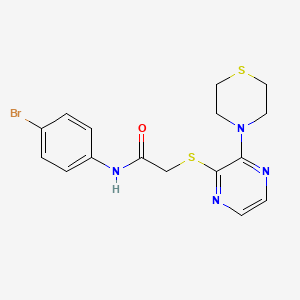
![3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2523456.png)
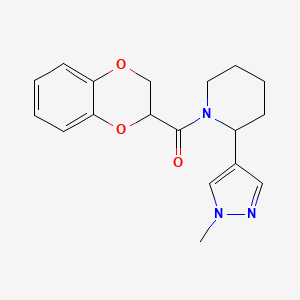
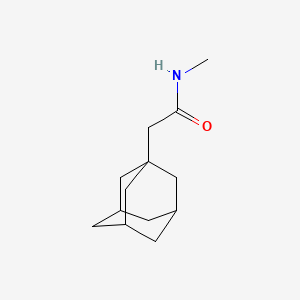
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)
![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)
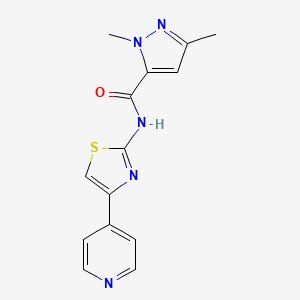

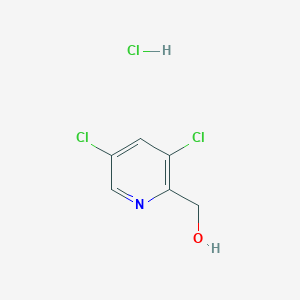
![(4-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523471.png)
![({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2523472.png)
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B2523476.png)